![molecular formula C29H29NO9 B12470134 4-({[5-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-5-oxopentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12470134.png)
4-({[5-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-5-oxopentanoyl]oxy}acetyl)phenyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[4-({4-[(2-メチルプロポキシ)カルボニル]フェニル}カルバモイル)ブタノイル]オキシ}アセチル)フェニル フラン-2-カルボン酸エステルは、エステル、アミド、フランなどの複数の官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(2-{[4-({4-[(2-メチルプロポキシ)カルボニル]フェニル}カルバモイル)ブタノイル]オキシ}アセチル)フェニル フラン-2-カルボン酸エステルの合成は、以下の重要なステップを含む多段階プロセスによって行うことができます。
エステル化: エステル基の生成は、適切なカルボン酸をアルコールと酸触媒の存在下で反応させることで達成できます。
アミド化: アミド結合は、適切な条件下で、アミンとカルボン酸誘導体(酸クロリドやエステルなど)を反応させることで形成できます。
アシル化: フェニル基のアシル化は、ルイス酸触媒の存在下で酸クロリドを用いて行うことができます。
フラン環形成: フラン環は、適切な前駆体を含む環化反応によって導入できます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。 これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環とフェニル基で酸化反応を受ける可能性があります。
還元: 還元反応は、カルボニル基を標的にして、アルコールまたはアミンに変換できます。
置換: 芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的接触水素化などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を適切な条件下で使用できます。
生成される主な生成物
酸化: 生成物には、カルボン酸、ケトン、キノンなどがあります。
還元: 生成物には、アルコール、アミン、炭化水素などがあります。
置換: 生成物には、ハロゲン化、ニトロ化、またはスルホン化された誘導体などがあります。
科学研究の応用
化学
触媒: この化合物は、さまざまな有機反応で配位子または触媒として役立つ可能性があります。
材料科学: ポリマーの合成や高度な材料の構成要素として使用できます。
生物学
創薬: この化合物の構造的特徴は、特定の酵素や受容体を標的とした創薬開発の候補となります。
生化学プローブ: 生化学経路や相互作用を研究するためのプローブとして使用できます。
医学
診断: 診断アッセイやイメージング技術での使用。
産業
コーティングと接着剤: この化合物の官能基は、高性能コーティングや接着剤での使用に適しています。
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It could be used in the synthesis of polymers or as a building block for advanced materials.
Biology
Drug Development: The compound’s structural features make it a candidate for drug design and development, particularly for targeting specific enzymes or receptors.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: Use in diagnostic assays and imaging techniques.
Industry
Coatings and Adhesives: The compound’s functional groups make it suitable for use in high-performance coatings and adhesives.
作用機序
4-(2-{[4-({4-[(2-メチルプロポキシ)カルボニル]フェニル}カルバモイル)ブタノイル]オキシ}アセチル)フェニル フラン-2-カルボン酸エステルの作用機序は、特定の用途によって異なります。 生物学的な文脈では、酵素、受容体、核酸などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。 関連する経路には、シグナル伝達、代謝調節、遺伝子発現などがあります。
類似の化合物との比較
類似の化合物
4-(2-{[4-({4-[(2-メチルプロポキシ)カルボニル]フェニル}カルバモイル)ブタノイル]オキシ}アセチル)フェニル フラン-2-カルボン酸エステル: は、以下のような他のエステルおよびアミド含有化合物と構造的類似性を共有しています。
独自性
4-(2-{[4-({4-[(2-メチルプロポキシ)カルボニル]フェニル}カルバモイル)ブタノイル]オキシ}アセチル)フェニル フラン-2-カルボン酸エステルの独自性は、官能基の組み合わせと構造的複雑さにあります。 これらの特徴は、反応性の向上、生物学的相互作用における特異性、さまざまな分野における多様な用途の可能性など、独自の特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
4-(2-{[4-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: shares structural similarities with other ester and amide-containing compounds, such as:
Uniqueness
The uniqueness of 4-(2-{[4-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups and structural complexity, which may confer unique properties such as enhanced reactivity, specificity in biological interactions, and potential for diverse applications in various fields.
特性
分子式 |
C29H29NO9 |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
[4-[2-[5-[4-(2-methylpropoxycarbonyl)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C29H29NO9/c1-19(2)17-38-28(34)21-8-12-22(13-9-21)30-26(32)6-3-7-27(33)37-18-24(31)20-10-14-23(15-11-20)39-29(35)25-5-4-16-36-25/h4-5,8-16,19H,3,6-7,17-18H2,1-2H3,(H,30,32) |
InChIキー |
SVTYIWFQCJUKTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



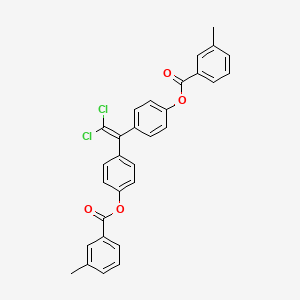
![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12470068.png)
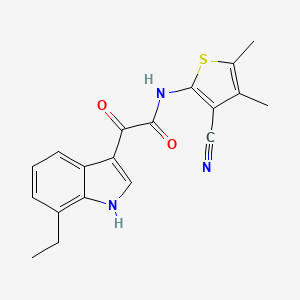
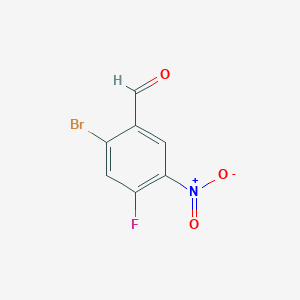
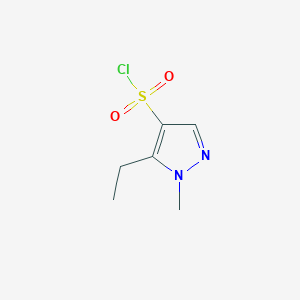
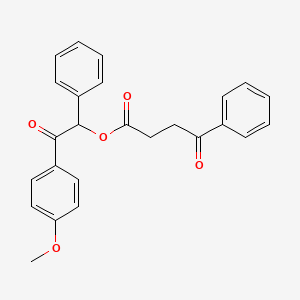
![2,3-Dihydroxy-3-{6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl}-2-methylpropyl benzoate](/img/structure/B12470102.png)

![2,4-Dichlorophenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12470122.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12470124.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12470125.png)
![(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12470140.png)
